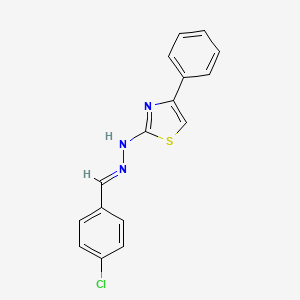

4-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tyrosinase-IN-12 est un inhibiteur non compétitif de l’enzyme tyrosinase. La tyrosinase est une enzyme contenant du cuivre qui catalyse l’oxydation des phénols tels que la tyrosine et la dopamine, conduisant à la production de mélanine et d’autres pigments. Tyrosinase-IN-12 est connu pour ses puissantes propriétés antioxydantes et sa capacité à réduire la production d’espèces réactives de l’oxygène .

Mécanisme D'action

Tyrosinase-IN-12 exerce ses effets en se liant au site actif de l’enzyme tyrosinase, inhibant ainsi son activité. Cette inhibition non compétitive empêche l’enzyme de catalyser l’oxydation des phénols, conduisant à une réduction de la production de mélanine. Le composé présente également des propriétés antioxydantes en piégeant les radicaux libres et en réduisant la production d’espèces réactives de l’oxygène .

Composés similaires :

- Acide kojique

- Arbutine

- Hydroquinone

- Acide ascorbique

Comparaison : Tyrosinase-IN-12 est unique dans son mécanisme d’inhibition non compétitive, qui le distingue d’autres inhibiteurs de la tyrosinase comme l’acide kojique et l’arbutine qui agissent par inhibition compétitive. De plus, Tyrosinase-IN-12 a une activité de piégeage des radicaux plus élevée que les autres inhibiteurs, ce qui en fait un puissant antioxydant .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Tyrosinase-IN-12 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions contrôlées. La voie de synthèse exacte et les conditions de réaction sont exclusives et peuvent varier en fonction du fabricant. l’approche générale implique l’utilisation de solvants organiques et de catalyseurs pour faciliter les réactions.

Méthodes de production industrielle : La production industrielle de Tyrosinase-IN-12 implique généralement une synthèse chimique à grande échelle utilisant des réacteurs automatisés et des mesures rigoureuses de contrôle de la qualité. Le processus garantit une pureté et une constance élevées du produit final. Le composé est ensuite purifié à l’aide de techniques telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Tyrosinase-IN-12 subit principalement des réactions d’oxydation et de réduction. Il agit comme un antioxydant en piégeant les radicaux libres et en réduisant la production d’espèces réactives de l’oxygène.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant Tyrosinase-IN-12 comprennent les solvants organiques, les agents réducteurs et les catalyseurs. Les réactions sont généralement réalisées dans des conditions de température et de pH contrôlées pour garantir une activité optimale.

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant Tyrosinase-IN-12 comprennent diverses formes oxydées et réduites du composé, qui présentent différents niveaux d’activité biologique .

4. Applications de la recherche scientifique

Tyrosinase-IN-12 a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes d’inhibition enzymatique et d’activité antioxydante.

Biologie : Investigué pour son potentiel à inhiber la production de mélanine et son rôle dans le stress oxydatif cellulaire.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans les affections liées au stress oxydatif et à l’hyperpigmentation.

Applications De Recherche Scientifique

Tyrosinase-IN-12 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and antioxidant activity.

Biology: Investigated for its potential to inhibit melanin production and its role in cellular oxidative stress.

Medicine: Explored for its potential therapeutic applications in conditions related to oxidative stress and hyperpigmentation.

Comparaison Avec Des Composés Similaires

- Kojic Acid

- Arbutin

- Hydroquinone

- Ascorbic Acid

Comparison: Tyrosinase-IN-12 is unique in its non-competitive inhibition mechanism, which distinguishes it from other tyrosinase inhibitors like kojic acid and arbutin that act through competitive inhibition. Additionally, Tyrosinase-IN-12 has a higher radical scavenging activity compared to other inhibitors, making it a potent antioxidant .

Propriétés

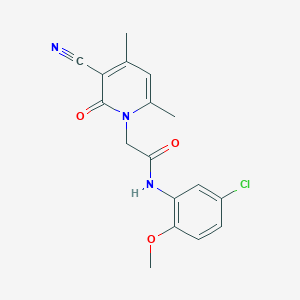

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3S/c17-14-8-6-12(7-9-14)10-18-20-16-19-15(11-21-16)13-4-2-1-3-5-13/h1-11H,(H,19,20)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKYELGBAMTOTP-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({2-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5400124.png)

![3-(2-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5400132.png)

![4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5400148.png)

![2-[(3-chlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5400151.png)

![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5400165.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5400173.png)

![2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5400181.png)

![3-({[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5400187.png)

![ethyl 1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5400192.png)

![1-{3-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5400212.png)

![ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate](/img/structure/B5400215.png)

![N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5400223.png)